molecular formula C34H42N2O6 B2590475 ivDde-L-Lys(Fmoc)-OH CAS No. 1446752-60-8

ivDde-L-Lys(Fmoc)-OH

Cat. No.: B2590475
CAS No.: 1446752-60-8
M. Wt: 574.718
InChI Key: XHYVKYKHSHULFH-MHZLTWQESA-N
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Description

ivDde-L-Lys(Fmoc)-OH, also known as Fmoc-Lys(ivDde)-OH, is a derivative of lysine, an essential amino acid. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its unique protecting groups, which allow for selective deprotection and modification of the lysine side chain. The ivDde group is used to protect the ε-amino group of lysine, while the Fmoc group protects the α-amino group.

Biochemical Analysis

Biochemical Properties

ivDde-L-Lys(Fmoc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes and proteins during the SPPS process. The ivDde group is removed using 2% hydrazine in DMF, which enables selective modification of the ε-lysine amino group . This selective deprotection allows for the introduction of various functional groups, facilitating the synthesis of complex peptides. The compound’s interactions with enzymes and proteins are primarily through its functional groups, which participate in the formation and cleavage of peptide bonds.

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. The compound’s ability to selectively modify the ε-lysine amino group allows for the creation of peptides with specific functional properties. These peptides can interact with cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby modulating cellular functions . Additionally, these peptides can be designed to target specific cellular receptors, influencing cell signaling and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its role in SPPS. The compound’s ivDde group serves as a protecting group for the ε-lysine amino group, preventing unwanted reactions during peptide synthesis. The Fmoc group is removed by treatment with piperidine in DMF, allowing for chain extension on the lysine side chain . Once the desired modifications are made, the ivDde group is removed with 2% hydrazine in DMF, enabling further extension of the main peptide chain. This selective deprotection mechanism allows for precise control over the synthesis of complex peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation. The compound is stable under standard storage conditions (2-8°C) and can be stored for extended periods without significant degradation . Once the ivDde group is removed, the modified peptides may undergo further reactions or degradation, depending on the specific experimental conditions. Long-term effects on cellular function are primarily observed in in vitro studies, where the stability and activity of the synthesized peptides are monitored over time.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated, and the synthesized peptides exhibit specific biological activities without significant toxicity . At high doses, there may be adverse effects, including toxicity and off-target interactions. These threshold effects are important considerations in the design and application of peptides synthesized using this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s functional groups facilitate its uptake and localization within specific cellular compartments . Once inside the cell, this compound can be distributed to various organelles, where it participates in peptide synthesis and modification.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs . The compound’s targeting signals and post-translational modifications direct it to these compartments, enabling its role in the synthesis of complex peptides. The selective deprotection of the ivDde group within these organelles allows for precise control over peptide modifications and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-L-Lys(Fmoc)-OH typically involves the protection of the lysine molecule. The ε-amino group of lysine is protected with the ivDde group, and the α-amino group is protected with the Fmoc group. The protection process involves the following steps:

    Protection of the ε-amino group: The lysine molecule is reacted with ivDde chloride in the presence of a base such as triethylamine to form ivDde-L-Lys-OH.

    Protection of the α-amino group: The ivDde-L-Lys-OH is then reacted with Fmoc chloride in the presence of a base such as sodium bicarbonate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

ivDde-L-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The ivDde group can be selectively removed using hydrazine in dimethylformamide (DMF), while the Fmoc group can be removed using piperidine in DMF.

    Substitution Reactions: The ε-amino group of lysine can undergo substitution reactions after the removal of the ivDde group.

Common Reagents and Conditions

    Hydrazine in DMF: Used for the selective removal of the ivDde group.

    Piperidine in DMF: Used for the removal of the Fmoc group.

Major Products Formed

    Lysine Derivatives: After deprotection, the lysine molecule can be further modified to form various lysine derivatives used in peptide synthesis.

Scientific Research Applications

ivDde-L-Lys(Fmoc)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides with specific modifications.

    Drug Development: Used in the development of peptide-based drugs and vaccines.

    Bioconjugation: Used in the conjugation of peptides to other molecules, such as proteins and antibodies, for various biomedical applications.

    Protein Engineering: Used in the modification of proteins to study their structure and function.

Comparison with Similar Compounds

ivDde-L-Lys(Fmoc)-OH is unique due to its dual protecting groups, which allow for selective modification of the lysine side chain. Similar compounds include:

    Fmoc-Lys(Boc)-OH: Uses a Boc group to protect the ε-amino group instead of the ivDde group.

    Fmoc-Lys(Mtt)-OH: Uses an Mtt group to protect the ε-amino group.

    Fmoc-Lys(Dde)-OH: Uses a Dde group to protect the ε-amino group.

These similar compounds differ in the protecting groups used, which can affect the deprotection conditions and the overall efficiency of the peptide synthesis process.

Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUYNKHCHODACY-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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